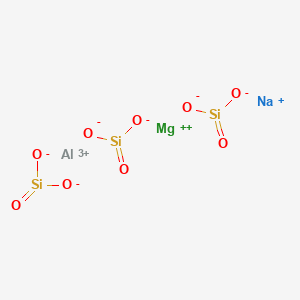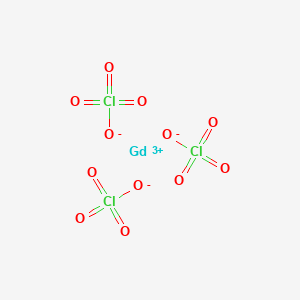
Strontium iodide (SrI2)
Vue d'ensemble
Description
Strontium iodide (SrI2) is a salt of strontium and iodine . It is an ionic, water-soluble, and deliquescent compound . It can be used in medicine as a substitute for potassium iodide . It is also used as a scintillation gamma radiation detector, typically doped with europium .
Synthesis Analysis
Strontium iodide can be prepared by reacting strontium carbonate with hydroiodic acid . The reaction is as follows: SrCO3 + 2 HI → SrI2 + H2O + CO2 . Strontium iodide forms a white powder that slowly changes to a yellowish color when exposed to air .Molecular Structure Analysis
Strontium iodide has an orthorhombic crystal structure . The molecular formula of its anhydrous form is I2Sr , while the linear formula is SrI2 . Its hexahydrate form has the chemical formula SrI2.6H2O .Chemical Reactions Analysis
When SrI2 reacts with lithium sulfide (Li2S), the compounds undergo a double displacement reaction to form strontium sulfide (SrS) and lithium iodide (LiI) . The chemical equation is given below: Li2S + SrI2 → 2LiI + SrS . Another reaction involves potassium sulfate, where the precipitation reaction is given as: K2SO4 + SrI2 → 2KI + SrSO4 .Physical And Chemical Properties Analysis
Strontium iodide appears as a colorless or white crystalline solid . It is odorless . The mass of one mole of strontium iodide is 341.43 g/mol . It melts at a temperature of 507-645 °C and boils at a temperature of 1773 °C . The density of its anhydrous form is 4.55 g/cm3, and its hexahydrate form is 4.40 g/cm3 . It is highly soluble in water at room temperature and sparingly soluble in ethanol .Applications De Recherche Scientifique
Scintillation Material for Gamma-Ray Spectroscopy
Strontium iodide, especially when doped with europium (SrI2:Eu), has emerged as a promising scintillation material for gamma-ray spectroscopy . It offers an extremely high light yield and proportional response, exceeding that of the widely used high-performance commercial scintillator LaBr3:Ce3+ .
High Energy Resolution Detectors
SrI2(Eu) detectors provide excellent energy resolution, which is routinely achieved by employing either a small taper at the top of the crystal or a digital readout technique . These methods overcome light-trapping, where scintillation light is re-absorbed and re-emitted in Eu2±doped crystals .
Handheld Radioisotope Identification Devices
Due to its excellent energy resolution, lack of intrinsic radioactivity or toxicity, and commercial availability, SrI2(Eu) is considered the ideal scintillator for use in handheld radioisotope identification devices . A 6-lb SrI2(Eu) radioisotope identifier has been described .
Gamma Ray Spectrometers
Strontium iodide scintillators enable high-resolution gamma-ray spectroscopy because of the high light output and exceptional linearity of the material . SrI2:Eu performs well at both high and low energies .
Reduction of False Alarms in Detection
The lack of intrinsic radioactivity in SrI2:Eu reduces background counts and, consequently, reduces false alarms in detection systems .
Crystal Growth Research
Research is being conducted on the crystal growth of large diameter strontium iodide scintillators . This research is crucial for the potential deployment of Europium-activated Strontium Iodide (SrI2:Eu) detectors for medical imaging and homeland security applications .
Mécanisme D'action
Safety and Hazards
Orientations Futures
In recent years, europium-doped strontium iodide (SrI2:Eu2+) has emerged as a promising scintillation material for gamma-ray spectroscopy with extremely high light yield and proportional response . Large diameter SrI2 crystals can be grown reliably using vertical Bridgman technique and are being commercialized by several companies . The SIRI line of instruments is designed to space-qualify new gamma-ray scintillator materials and readout electronics . The SIRI-2 instrument is operating in a geosynchronous orbit where the radiation background is significantly different in composition . Results indicate SrI2:Eu provides a feasible alternative to traditional sodium iodide and cesium iodide scintillators .
Propriétés
IUPAC Name |
strontium;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.Sr/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIJWFBRWPCESA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sr+2].[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SrI2, I2Sr | |
| Record name | strontium iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Strontium_iodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Strontium iodide (SrI2) | |
CAS RN |
10476-86-5 | |
| Record name | Strontium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10476-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Strontium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010476865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Strontium iodide (SrI2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Strontium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.871 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Methyl-5-[(methylthio)methyl]furan](/img/structure/B77725.png)









